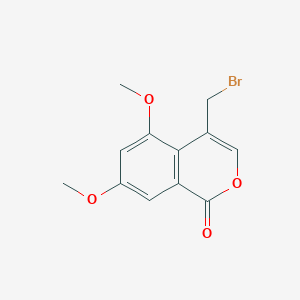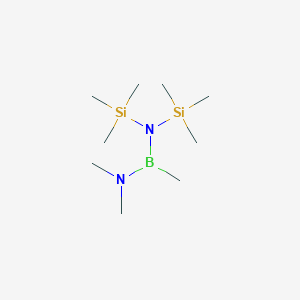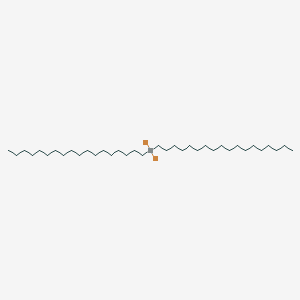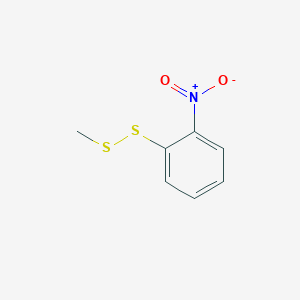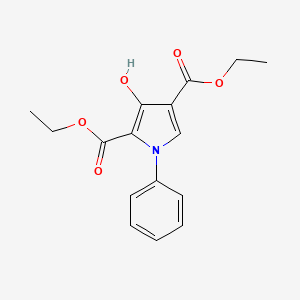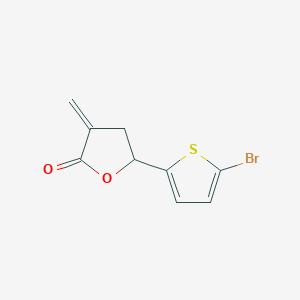
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide typically involves the reaction of 10-(4-methylphenoxy)decan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. Continuous monitoring and automation ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Products may include phenolic compounds.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell membrane studies and as a detergent in protein purification.
Industry: Used in formulations of cleaning agents and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This action is facilitated by the hydrophobic tail and the positively charged ammonium head, which interact with both hydrophobic and hydrophilic regions of the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as targeted drug delivery and specialized industrial formulations.
Propriétés
Numéro CAS |
65597-39-9 |
|---|---|
Formule moléculaire |
C20H36BrNO |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
trimethyl-[10-(4-methylphenoxy)decyl]azanium;bromide |
InChI |
InChI=1S/C20H36NO.BrH/c1-19-13-15-20(16-14-19)22-18-12-10-8-6-5-7-9-11-17-21(2,3)4;/h13-16H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QEQSEGXOUYFHOH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


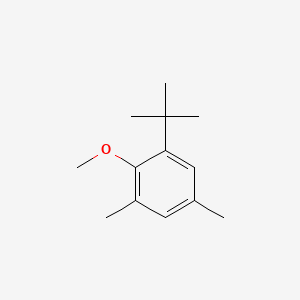
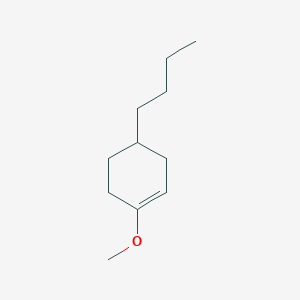

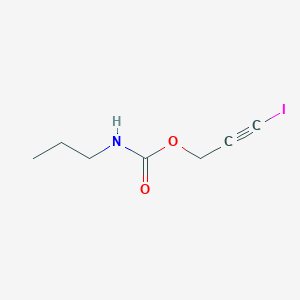

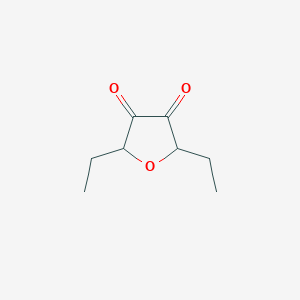
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
